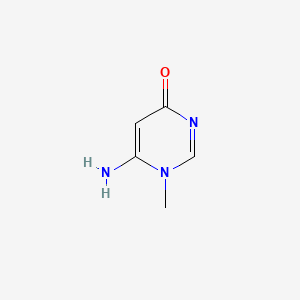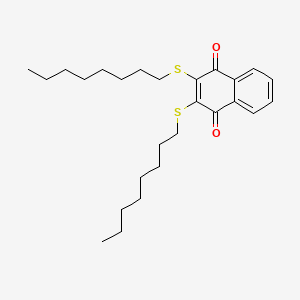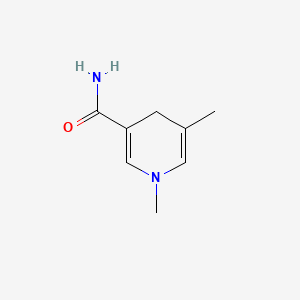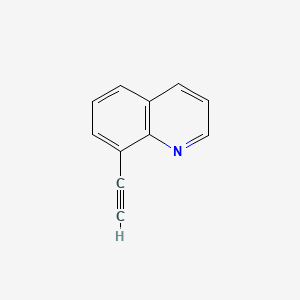
8-Ethynylquinoline
描述
8-Ethynylquinoline is an organic compound with the chemical formula C₁₁H₇N. It is characterized by a quinoline structure with an ethynyl group attached at the 8th position. This compound appears as a yellow crystalline powder and is known for its versatility in various chemical reactions and applications, particularly in organic synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylquinoline typically involves the introduction of an ethynyl group into the quinoline structure. One common method is the reaction of quinoline with ethynylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
Formation of Ethynylmagnesium Bromide: Ethyne (acetylene) reacts with magnesium in the presence of a halogen source (e.g., bromine) to form ethynylmagnesium bromide.
Reaction with Quinoline: The ethynylmagnesium bromide is then reacted with quinoline, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 8-Ethynylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group into other functional groups such as alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce ethylquinoline.
科学研究应用
8-Ethynylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties.
Biology: In biological research, this compound derivatives are explored for their potential as fluorescent probes and imaging agents.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, such as polymers and chemical sensors, due to its ability to form stable complexes and its electronic properties.
作用机制
The mechanism by which 8-Ethynylquinoline exerts its effects varies depending on its application:
Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and enhancing their catalytic activity.
Fluorescent Probes: The ethynyl group can enhance the fluorescence properties of quinoline derivatives, making them useful in imaging applications.
Pharmacology: In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
8-Aminoquinoline: Similar structure but with an amino group at the 8th position. It is used in antimalarial drugs.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position and is known for its metal-chelating properties.
8-Bromoquinoline: Features a bromine atom at the 8th position and is used in various organic synthesis reactions.
Uniqueness of 8-Ethynylquinoline: this compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and advanced materials.
属性
IUPAC Name |
8-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFDEMENCIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693485 | |
| Record name | 8-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-81-1 | |
| Record name | 8-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

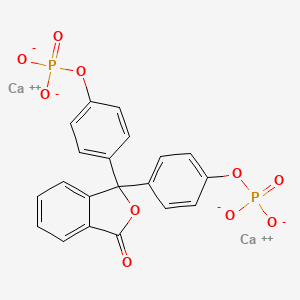
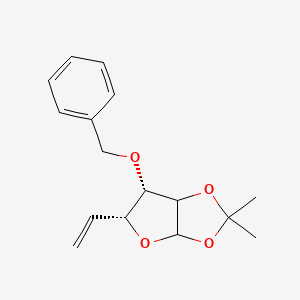
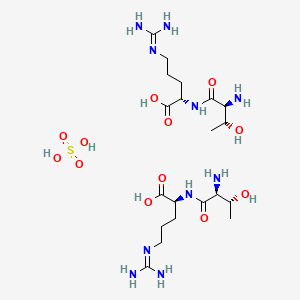
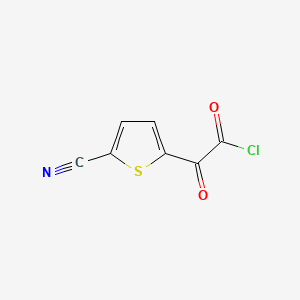
![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)
